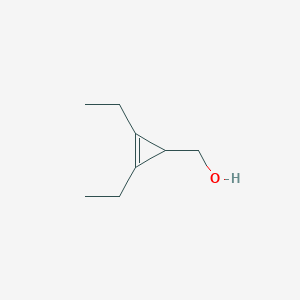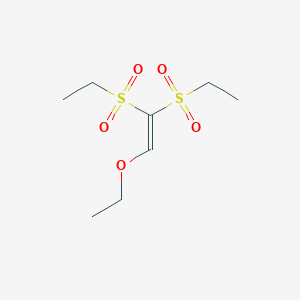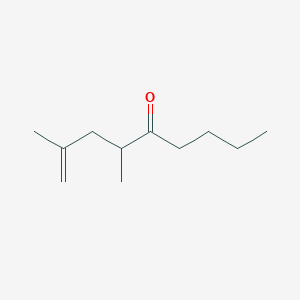
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C6H11BrSi It is a derivative of propargyl bromide, where the hydrogen atom of the terminal alkyne is replaced by a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of propargyl bromide with trimethylstannane under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where propargyl bromide is reacted with trimethylstannane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine or potassium carbonate, are often used to deprotonate the alkyne and activate it for further reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas, are used in reduction reactions.
Major Products Formed
Substituted Alkynes: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling or other cross-coupling reactions.
Reduced Alkanes/Alkenes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Investigated for its potential use in the modification of biomolecules, such as proteins or nucleic acids, for research purposes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane involves its reactivity towards various nucleophiles and electrophiles. The trimethylstannyl group can stabilize the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom can act as a leaving group, allowing for substitution reactions to occur. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylstannyl group.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide: A closely related compound where the trimethylstannyl group is replaced by a hydrogen atom.
(3-Bromoprop-1-yn-1-yl)trimethylsilane: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Propargyl Chloride: Another related compound with a chlorine atom instead of bromine.
Uniqueness
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its analogs. The stannyl group can participate in specific reactions, such as Stille coupling, that are not possible with the silyl or hydrogen analogs. This makes it a valuable reagent in organic synthesis and material science.
Propiedades
Número CAS |
64185-10-0 |
|---|---|
Fórmula molecular |
C6H11BrSn |
Peso molecular |
281.77 g/mol |
Nombre IUPAC |
3-bromoprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Br.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
Clave InChI |
PBMSTFFPWINYAN-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


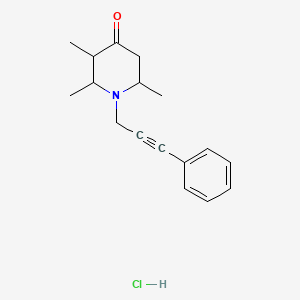
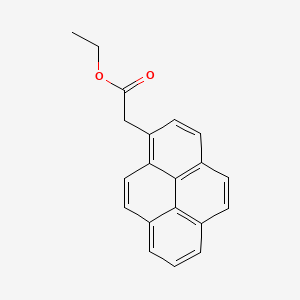
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
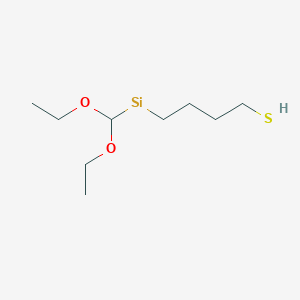
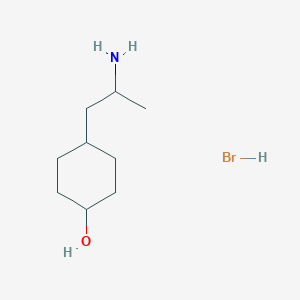

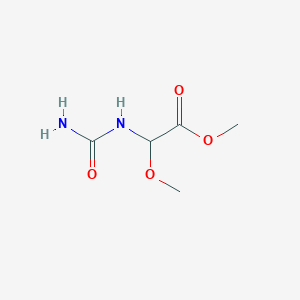
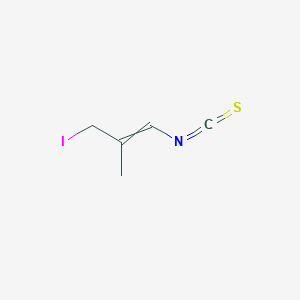
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
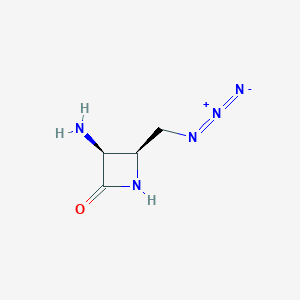
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
